5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of halogenated pyrimidine derivatives is a topic of interest due to their potential applications. For instance, the regiospecific synthesis of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines has been achieved through reactions of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Additionally, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines has been reported, which involves oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate . These methods demonstrate the feasibility of synthesizing complex halogenated pyrimidine structures.
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines can be confirmed using various spectroscopic techniques. For example, the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines was confirmed by single-crystal X-ray analysis . Similarly, the crystal and molecular structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine was determined using X-ray techniques . These studies highlight the importance of structural analysis in understanding the properties of halogenated pyrimidines.
Chemical Reactions Analysis
Halogenated pyrimidines can undergo various chemical reactions, making them versatile intermediates. For instance, 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can be converted into 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement and can undergo palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . The reactivity of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles has also been assessed, although the results indicated that it is not an ideal scaffold for multiple substitution processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure. For example, the presence of halogen functionalities on the pyrimidine nucleus can affect the stability and reactivity of the compounds . The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, was performed using FT-IR and NMR spectroscopies, and its non-linear optical (NLO) properties were determined . These studies provide insights into the properties that could be expected from 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine.
Scientific Research Applications
Synthesis and Functionalization
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine is used in various synthetic processes. One application is in the generation of metal-bearing and trifluoromethyl-substituted pyrimidines. These pyrimidine derivatives can be effectively synthesized and further functionalized to produce carboxylic acids through reactions with isopropylmagnesium chloride or butyllithium followed by carboxylation (Schlosser, Lefebvre, & Ondi, 2006).
Applications in Heterocyclic Chemistry
The compound plays a role in the synthesis of various heterocyclic structures. For instance, it has been used in the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which are then further diversified through various chemical reactions, such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
Novel Synthetic Pathways
Research has also focused on novel routes to derive various pyrimidine derivatives. For example, 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, obtained from 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, has been used to synthesize pyrimido[4,5-e][1,3,4] thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Exploration in Antiviral and Antimicrobial Research
In the field of medicinal chemistry, derivatives of 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine have been explored for potential antiviral and antimicrobial properties. For example, some synthesized pyrimidine derivatives have been evaluated for their in vitro antimicrobial activity against clinically isolated strains, showing variable and modest activities (Prasanna Kumara, Mohana, & Mallesha, 2013).
Safety And Hazards
The safety information for “5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine” includes the following hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrClF3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRNHGWPQJPTCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468218 | |
Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |
CAS RN |
425392-76-3 | |
Record name | 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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